1',2'-Epoxyhexobarbital
Description
Structure
3D Structure
Properties
CAS No. |
66403-25-6 |
|---|---|
Molecular Formula |
C12H16N2O4 |
Molecular Weight |
252.27 g/mol |
IUPAC Name |
1,5-dimethyl-5-(7-oxabicyclo[4.1.0]heptan-1-yl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C12H16N2O4/c1-11(12-6-4-3-5-7(12)18-12)8(15)13-10(17)14(2)9(11)16/h7H,3-6H2,1-2H3,(H,13,15,17) |
InChI Key |
WOWLNDOPAUTOTH-UHFFFAOYSA-N |
SMILES |
CC1(C(=O)NC(=O)N(C1=O)C)C23CCCCC2O3 |
Canonical SMILES |
CC1(C(=O)NC(=O)N(C1=O)C)C23CCCCC2O3 |
Synonyms |
1',2'-epoxyhexobarbital |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Strategies for the Synthesis of 1',2'-Epoxyhexobarbital and its Stereoisomers
The generation of this compound is a critical step for its analytical characterization and for understanding its metabolic fate and chemical properties. The synthetic approaches focus on the direct epoxidation of its precursor, hexobarbital (B1194168), and the subsequent separation and characterization of the resulting stereoisomers.
Precursor Chemical Synthesis Approaches
The primary precursor for the synthesis of this compound is hexobarbital, chemically known as 5-(1-cyclohexen-1-yl)-1,5-dimethylbarbituric acid. researchgate.netwikipedia.orgnih.gov The synthesis of hexobarbital itself can be achieved through several established routes. One common method involves the reaction of ethyl 2-cyano-2-(cyclohex-1-enyl)propanoate with N-methylurea. wikipedia.org This condensation reaction is typically carried out in two stages, beginning with the use of a base like tert-butylate in tert-butyl alcohol, followed by treatment with hydrogen chloride in a mixture of ethanol (B145695) and water. wikipedia.org Another synthetic pathway involves the reaction of cyclohex-1-enyl 2-cyanopropanoate with guanidine (B92328) and sodium methylate to form a hexobarbital sodium intermediate, which is subsequently methylated using dimethyl sulfate. wikipedia.org
Once the hexobarbital precursor is obtained, the synthesis of this compound is achieved through an epoxidation reaction. A well-documented method involves the treatment of hexobarbital with an excess of meta-chloroperbenzoic acid (m-CPBA) in a solvent such as chloroform. This reaction quantitatively converts hexobarbital into its 1',2'-epoxide. lookchem.com
Diastereoselective and Enantioselective Synthetic Routes
The epoxidation of hexobarbital results in the formation of this compound as a mixture of two diastereoisomers. researchgate.netlookchem.com The presence of two chiral centers in the molecule, one at the C5 position of the barbiturate (B1230296) ring and the other at the newly formed epoxide ring, gives rise to these stereoisomers. The proton NMR spectrum of the synthesized epoxide mixture clearly shows two distinct singlets of approximately equal intensity for the N-methyl groups, confirming the presence of the two diastereomers. lookchem.com
While the direct epoxidation with m-CPBA is not reported to be diastereoselective, yielding a mixture of isomers, the separation of these diastereomers can be achieved. However, specific methods for diastereoselective or enantioselective synthesis of this compound are not extensively detailed in the primary literature. General principles of asymmetric epoxidation, such as those employing chiral catalysts, could theoretically be applied to achieve stereocontrol in the synthesis of this compound. masterorganicchemistry.comresearchgate.net The development of such routes would be valuable for studying the specific biological activities and chemical reactivities of the individual enantiomers and diastereomers.
Synthesis of Reference Standards for Analytical Characterization
The synthesis of this compound and its individual stereoisomers is crucial for their use as reference standards in analytical and metabolic studies. researchgate.netyoutube.com These standards are essential for the accurate identification and quantification of metabolites in biological samples, typically using techniques like capillary gas chromatography with nitrogen-selective or mass spectrometric detection. researchgate.netyoutube.com The synthesis of radiolabeled versions, for instance with Carbon-11, has also been performed for use in tissue distribution studies. osti.gov The preparation of these reference compounds allows for a detailed investigation of the metabolic pathways of hexobarbital, including the exploration of the epoxide-diol pathway. wikipedia.org
Chemical Reactivity and Stability Profiles of this compound
The chemical behavior of this compound is characterized by its susceptibility to ring-opening and rearrangement reactions, which are highly dependent on the reaction conditions, particularly the pH.
Acid-Catalyzed Chemical Rearrangements and Cleavage Reactions
Under acidic conditions, this compound undergoes a characteristic cleavage reaction. researchgate.net Treatment of the epoxide with acid does not lead to the formation of the corresponding 1',2'-dihydroxy derivative (a diol), which might be expected from a simple hydrolysis of the epoxide ring. researchgate.netlibretexts.orglibretexts.org Instead, the reaction results in the cleavage of the molecule, yielding C5-alkyl-substituted barbituric acids. researchgate.net This outcome is significant as it explains the absence of 1',2'-dihydroxy compounds among the identified metabolites of hexobarbital. researchgate.net The mechanism likely involves protonation of the epoxide oxygen, followed by a rearrangement and cleavage of the cyclohexenyl ring system. masterorganicchemistry.comkhanacademy.org
| Starting Material | Reagent | Product | Reference |
| This compound | Acid | C5-alkyl-substituted barbituric acid | researchgate.net |
Base-Catalyzed Cyclization and Formation of Furopyrimidine Derivatives
In contrast to its behavior in acid, this compound exhibits a distinct reactivity under basic conditions, leading to the formation of a furopyrimidine derivative. researchgate.netlookchem.com This reaction is highly stereoselective, with only one of the two diastereoisomers of the epoxide undergoing cyclization. researchgate.netlookchem.com Model studies suggest that the diastereoisomer with a specific configuration (designated as isomer II) can readily cyclize to a hydroxyfuropyrimidine. lookchem.com This intramolecular cyclization is a key transformation, and the resulting furopyrimidine derivative exists in equilibrium with a ring-opened keto tautomer. researchgate.netlookchem.com The formation of a hydroxyfuropyrimidine has also been observed as a metabolite of this compound in rats, indicating that this base-catalyzed cyclization pathway is biologically relevant. youtube.com
| Starting Material | Reagent | Product | Reference |
| This compound (Isomer II) | Base | Furopyrimidine derivative | researchgate.netlookchem.com |
Stability under Simulated Biological Conditions
The stability of this compound has been investigated in environments that simulate biological systems, such as in the presence of liver enzymes. tandfonline.com These studies are crucial for understanding its role as a transient metabolic intermediate.
In rat liver microsomal preparations, this compound is readily hydrated by the enzyme epoxide hydratase, which is a key step in the epoxide-diol pathway. vulcanchem.comtandfonline.com The enzymatic nature of this hydration is confirmed by the complete inhibition of the reaction in the presence of 1 mM 1,1,1-trichloropropene-2,3-oxide (TCPO), a known inhibitor of epoxide hydratase. vulcanchem.comtandfonline.com The product of this hydration, 1',2'-dihydroxyhexobarbital, is chemically labile and readily undergoes decomposition to form 1,5-dimethylbarbituric acid. tandfonline.com
Pharmacokinetic studies in rats provide further data on the compound's stability in vivo. Following intra-arterial administration, this compound is cleared rapidly from the system. tandfonline.com
| Parameter | Value (Mean ± S.D.) |
|---|---|
| Plasma Elimination Half-life | 13.7 ± 1.5 min |
| Total Body Clearance | 35.2 ± 9.6 ml/min |
Data sourced from in vivo studies in rats following intra-arterial administration. tandfonline.com
The rapid clearance and short half-life highlight the compound's transient nature in a biological system, consistent with its role as a metabolic intermediate. tandfonline.com
| Metabolite | Metabolic Pathway Note |
|---|---|
| Unchanged this compound | Parent compound |
| 1,5-Dimethylbarbituric acid | End-product of the epoxide-diol pathway tandfonline.com |
| 3'-Hydroxy-1',2'-epoxyhexobarbital | Two different stereoisomers identified tandfonline.com |
| Hydroxyfuropyrimidine | Metabolic product tandfonline.com |
| 3'-Hydroxyhexobarbital (B1209205) | Also a major metabolite of hexobarbital tandfonline.com |
| 3'-Ketohexobarbital | Also a major metabolite of hexobarbital tandfonline.com |
Metabolites identified in the urine of rats treated with this compound. tandfonline.com
Metabolic Pathways and Enzymatic Biotransformation
Identification of 1',2'-Epoxyhexobarbital as a Key Metabolite of Hexobarbital (B1194168) in In Vitro and Animal Models
This compound has been identified as a significant metabolite of hexobarbital. The metabolic journey from hexobarbital to its various breakdown products often proceeds through an epoxide-diol mechanism, highlighting the formation of a reactive epoxide intermediate. wikipedia.org Studies in animal models, specifically rats, have demonstrated the metabolic relevance of this compound. When administered hexobarbital, 3'-oxohexobarbital, or this compound, rats excrete 1,5-dimethylbarbituric acid in their urine, confirming that this compound is part of the metabolic cascade. nih.govresearchgate.net The presence of this pathway has been established in the rat. kesifaraci.com
Enzymatic Hydrolysis of the Epoxide Ring
The chemically reactive epoxide ring of this compound is targeted by specific enzymes for hydrolysis, a crucial detoxification step.
Epoxide hydrolases (EHs), also known as epoxide hydratases, are the primary enzymes responsible for the hydrolysis of epoxides. nih.govwikipedia.org These enzymes convert the epoxide group into a vicinal diol by adding a water molecule, a process that generally renders the compound less reactive and more water-soluble. nih.govebi.ac.ukmdpi.com EHs are found in various organisms and cellular compartments and are classified into several types, including microsomal epoxide hydrolase (mEH) and soluble epoxide hydrolase (sEH). wikipedia.orgmdpi.com While mEH typically metabolizes xenobiotic epoxides, sEH often targets endogenous lipid epoxides. mdpi.comnih.gov The enzymatic action of epoxide hydrolase is essential for metabolizing this compound into its corresponding diol, a critical step in the epoxide-diol pathway.
The catalytic mechanism of epoxide hydrolases belonging to the α/β-hydrolase fold family involves a two-step process. researchgate.netresearchgate.net The reaction is initiated by a nucleophilic attack from an aspartate residue in the enzyme's active site on one of the epoxide's carbon atoms. ebi.ac.ukresearchgate.net This attack opens the epoxide ring and forms a covalent alkyl-enzyme ester intermediate. ebi.ac.ukresearchgate.net
The active site contains a catalytic triad (B1167595) of amino acids, typically involving an aspartate, a histidine, and another aspartate or glutamate. researchgate.net In the second step, the histidine residue, acting as a general base, activates a water molecule. ebi.ac.ukresearchgate.net This activated water molecule then hydrolyzes the ester bond of the intermediate, releasing the diol product and regenerating the free enzyme. ebi.ac.ukresearchgate.net
The activity of epoxide hydrolase can be modulated by inhibitors. One such compound is 1,1,1-trichloropropene-2,3-oxide (TCPO). TCPO has been identified as a noncompetitive inhibitor of microsomal epoxide hydrolase. nih.gov Studies have shown that the addition of TCPO to in vitro activation systems can increase the genetic activity of certain compounds by preventing their detoxification via epoxide hydrolysis. nih.gov This inhibitory action underscores the crucial role of epoxide hydrolase in metabolizing reactive epoxides. nih.gov
Subsequent Metabolic Fates of this compound and its Hydration Products
Following the hydrolysis of the epoxide ring, the resulting diol undergoes further metabolic transformations.
The hydration of this compound leads to the formation of an intermediate diol, which is then further metabolized. A key subsequent metabolite is 1,5-dimethylbarbituric acid. wikipedia.org Research has demonstrated that 1,5-dimethylbarbituric acid is a urinary metabolite in rats after the administration of this compound. nih.govresearchgate.net This confirms that the epoxide-diol pathway is a significant route for the biotransformation of hexobarbital, ultimately leading to the production and excretion of 1,5-dimethylbarbituric acid. nih.gov
Urinary Excretion of 1,5-Dimethylbarbituric Acid in Rats
| Administered Compound | Percentage of Dose Excreted as 1,5-Dimethylbarbituric Acid |
|---|---|
| Hexobarbital | 13.4% nih.govresearchgate.net |
| 3'-oxohexobarbital | 14.5% nih.govresearchgate.net |
| This compound | 4.7% nih.govresearchgate.net |
Generation of Stereochemically Different 3'-Hydroxy-1',2'-Epoxyhexobarbitals
The metabolism of hexobarbital can lead to hydroxylated intermediates which are precursors to or are related to epoxy derivatives. While the direct stereochemical generation of 3'-Hydroxy-1',2'-Epoxyhexobarbitals is not extensively detailed in the provided research, the stereochemistry of the closely related 3'-hydroxyhexobarbital (B1209205) has been described. The four optical isomers of 3'-hydroxyhexobarbital [5-(3'-hydroxy-1'-cyclohexen-1'-yl)-1,5-dimethylbarbituric acid] have been prepared and their absolute configurations assigned. nih.gov For isomers derived from (R)-(-)-hexobarbital, the alpha- and beta-isomers are designated as (3'S, 5R) and (3'R, 5R), respectively. nih.gov The configuration at the 3'-position is a critical factor for the reactivity of enzymes like 3'-hydroxyhexobarbital dehydrogenase, which shows a preference for isomers with a 3'S-configuration. nih.gov This enzymatic stereoselectivity in a closely related metabolite suggests that the formation and subsequent reactions of 3'-Hydroxy-1',2'-Epoxyhexobarbitals would also likely be subject to stereochemical differentiation, though specific isomers have not been fully characterized in the available literature.
Metabolic Linkages to 3'-Hydroxyhexobarbital and 3'-Ketohexobarbital Pathways
The metabolic pathway of this compound is closely intertwined with those of 3'-Hydroxyhexobarbital and 3'-Ketohexobarbital (also known as 3'-Oxohexobarbital). Isomeric 3'-hydroxyhexobarbitals are formed through the action of liver microsomal mono-oxygenases on hexobarbital. nih.gov These hydroxylated metabolites are then oxidized to 3'-Ketohexobarbital by dehydrogenase enzymes found in the soluble fraction of liver homogenates. nih.gov
A direct metabolic link is evident as the administration of this compound to rats results in the urinary excretion of 1,5-dimethylbarbituric acid, a product also formed from 3'-Ketohexobarbital. nih.gov This indicates that the epoxide-diol pathway and the pathway involving 3'-Ketohexobarbital converge. Specifically, 3'-Ketohexobarbital can be non-enzymatically converted into 1,5-dimethylbarbituric acid and a cyclohexenone-glutathione adduct in the presence of glutathione (B108866). nih.gov The excretion of 1,5-dimethylbarbituric acid after administering hexobarbital, 3'-Ketohexobarbital, or this compound further solidifies the metabolic connection between these pathways. nih.gov
Table 1: Metabolic Linkages and Products
| Precursor Administered | Key Metabolite Formed | Subsequent Product |
|---|---|---|
| Hexobarbital | 3'-Hydroxyhexobarbital | 3'-Ketohexobarbital |
| This compound | - | 1,5-Dimethylbarbituric acid |
Glutathione Conjugation and Adduct Formation
Epoxides are electrophilic and reactive molecules, often formed by the action of cytochrome P450 enzymes. nih.gov A primary detoxification route for such compounds is conjugation with glutathione (GSH), a reaction that can occur non-enzymatically or be catalyzed by glutathione S-transferases (GSTs). mdpi.comencyclopedia.pub This process involves the nucleophilic cysteine sulfhydryl group of GSH attacking the electrophilic carbon of the epoxide ring, leading to the formation of more polar and water-soluble glutathione S-conjugates that can be readily excreted. mdpi.comencyclopedia.pub
In the context of hexobarbital metabolism, a novel metabolite, a cyclohexenone-glutathione adduct, has been identified in the bile of rats given hexobarbital. nih.gov This adduct is formed non-enzymatically from the 3'-Ketohexobarbital metabolite in the presence of GSH. nih.gov Given the metabolic link between this compound and 3'-Ketohexobarbital, this adduct formation represents a significant endpoint in the detoxification pathway related to the epoxide. The formation of GSH adducts serves as a protective mechanism, preventing reactive intermediates from covalently binding to cellular macromolecules like proteins and DNA. nih.govnih.gov
Role of Cytochrome P450 Enzymes in Hexobarbital Epoxidation
The formation of epoxides from molecules with aromatic or double bonds is a metabolic process frequently catalyzed by cytochrome P450 (CYP) enzymes. nih.gov These enzymes are central to Phase I metabolism of a vast number of pharmaceuticals and other xenobiotics. nih.gov The epoxidation of hexobarbital to form this compound is a key step in its biotransformation, mediated by this enzyme superfamily.
While the specific CYP isoforms responsible for hexobarbital epoxidation are not definitively identified in the provided research, studies on related barbiturates provide strong indications. For instance, secobarbital, another barbiturate (B1230296), is known to be a mechanism-based inactivator of cytochrome P450 2B1 (CYP2B1), with its metabolism partitioning between epoxidation and modification of the enzyme. nih.gov The involvement of multiple CYP isoforms, including CYP1A2, CYP2B6, 2C19, and 2D6, has been demonstrated in the metabolism of other drugs that undergo epoxidation or related oxidative reactions. nih.govdoi.org The epoxidation of arachidonic acid is specifically catalyzed by CYP2J and CYP2C families. nih.gov Given this evidence, it is highly probable that one or more of these CYP isoforms are involved in the epoxidation of the cyclohexenyl ring of hexobarbital.
Comparative Metabolic Studies with Related Barbiturate Epoxides in Experimental Systems
Comparative studies of related compounds in experimental systems offer valuable insights into the metabolism of this compound.
In vitro studies with secobarbital have shown that its metabolism by CYP2B1 leads to epoxidation, heme alkylation, and protein modification. nih.gov This highlights a common reactivity pattern for barbiturates with unsaturated side chains. Site-directed mutagenesis studies on CYP2B1 have even identified specific amino acid residues that are critical for epoxidation versus other metabolic outcomes, suggesting that the enzyme's active site topology finely controls the metabolic fate of the barbiturate substrate. nih.gov
The metabolism of the non-barbiturate drug carbamazepine also provides a relevant comparison. Its epoxidation to carbamazepine-10,11-epoxide and the subsequent hydration of this epoxide have been studied in vitro using human liver microsomes. nih.gov These studies revealed significant variation in the activity of both the epoxidizing enzymes (CYPs) and the epoxide hydrolases among different individuals, a factor that is also likely relevant for hexobarbital metabolism. nih.gov
Furthermore, in vitro studies on glutathione conjugation of epoxides derived from other compounds have demonstrated species-specific differences. For example, the rate of GSH conjugation of 1,2:3,4-diepoxybutane was found to be an order of magnitude higher in mouse and rat liver cytosol compared to human liver cytosol. nih.gov Such comparative data underscores the importance of considering species differences when extrapolating metabolic findings from animal models to humans.
Table 2: Compound Names
| Compound Name | Abbreviation/Synonym |
|---|---|
| This compound | - |
| 3'-Hydroxyhexobarbital | - |
| 3'-Ketohexobarbital | 3'-Oxohexobarbital |
| Glutathione | GSH |
| 1,5-Dimethylbarbituric acid | - |
| Cytochrome P450 | CYP |
| Secobarbital | - |
| Carbamazepine | - |
| Carbamazepine-10,11-epoxide | - |
Stereochemical Aspects in Synthesis and Metabolism
Diastereoisomerism of 1',2'-Epoxyhexobarbital: Formation and Characterization
The introduction of an epoxide ring at the 1' and 2' positions of the hexobarbital (B1194168) side chain results in the formation of two new chiral centers. This, in addition to the existing chiral center at the 5-position of the barbiturate (B1230296) ring, gives rise to multiple diastereomers. msu.edulibretexts.orgbyjus.com The formation of these diastereomers is a direct consequence of the enzymatic epoxidation of hexobarbital in the liver.
The characterization of these diastereomers involves a combination of synthetic chemistry and advanced analytical techniques. Researchers have synthesized reference compounds for each stereoisomer to facilitate their identification in biological matrices. nih.gov Techniques such as capillary gas-liquid chromatography coupled with mass spectrometry (GC-MS) are instrumental in distinguishing between the different diastereomeric forms. nih.gov The distinct fragmentation patterns and retention times observed in GC-MS analysis allow for the unambiguous identification and quantification of each stereoisomer.
Stereoselectivity of Enzymatic Biotransformation of this compound
The metabolic fate of this compound is heavily influenced by the stereochemistry of the molecule. Enzymes involved in its biotransformation often exhibit a high degree of stereoselectivity, preferentially metabolizing one stereoisomer over another. nih.gov
Enantioselective Hydrolysis by Epoxide Hydrolases
A key metabolic pathway for this compound is its hydrolysis to the corresponding 1',2'-diol, a reaction catalyzed by epoxide hydrolases (EHs). nih.govnih.gov These enzymes are known to exhibit significant enantioselectivity, meaning they preferentially hydrolyze one enantiomer of a racemic epoxide. mdpi.comcas.cz The hydrolysis reaction proceeds via an SN2-type mechanism, resulting in the formation of a trans-configured 1,2-diol. nih.gov
The enantioconvergent hydrolysis of epoxides is a particularly interesting area of research, as it can theoretically yield a single, optically pure diol product with a yield greater than the 50% limit of classical kinetic resolutions. cas.czrsc.org This is achieved through the manipulation of reaction conditions or through protein engineering of the epoxide hydrolase to favor the formation of a single enantiomeric diol. mdpi.comrsc.org
Methods for Chiral Separation and Analysis of this compound Stereoisomers
Chiral Stationary Phase Chromatography
High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful and widely used technique for the separation of enantiomers. nih.govscas.co.jp Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, are particularly effective for a broad range of chiral compounds. bgb-info.comymcamerica.com These phases can be either coated or immobilized on silica (B1680970) particles. ymcamerica.com
For the separation of compounds like hexobarbital, a neutral compound, a normal-phase mode with a mobile phase such as ethanol (B145695) and n-hexane can be employed. chromatographyonline.com Phenyl-carbamated β-cyclodextrin bonded to silica, as found in Chiral CD-Ph columns, has also been shown to be effective for the chiral separation of both neutral and basic compounds. chromatographyonline.com The separation mechanism on these columns involves a combination of interactions, including hydrogen bonding, charge transfer, and inclusion complexation within the cyclodextrin (B1172386) cavity. scas.co.jpchromatographyonline.com Supercritical fluid chromatography (SFC) with chiral stationary phases also presents a viable option for enantiomeric separation. phenomenex.com
Table 1: Examples of Chiral Stationary Phases for HPLC
| Stationary Phase Type | Chiral Selector | Typical Applications |
|---|---|---|
| Polysaccharide-based | Amylose or Cellulose derivatives | Broad range of chiral compounds. bgb-info.comymcamerica.com |
| Pirkle-type | 3,5-dinitrobenzoyl group | Aromatic compounds, esters, carboxylic acids, alcohols. scas.co.jp |
| Ligand Exchange | Amino acid or Tartaric acid derivatives | Amino acids, hydroxy acids, amino alcohols. scas.co.jp |
| Cyclodextrin-based | β-cyclodextrin derivatives | Racemic substances with benzene (B151609) rings. chromatographyonline.com |
Capillary Electrophoresis Techniques
Capillary electrophoresis (CE) is another valuable tool for the analysis of chiral compounds, requiring only small sample volumes. chromsoc.jpchromatographyonline.com Different modes of CE can be utilized for chiral separations. Affinity capillary electrophoresis, for instance, involves the interaction between the analyte and a chiral selector added to the running buffer. chromsoc.jp
For protein analysis, which can be analogous to the analysis of complex biomolecules, CE-SDS (capillary electrophoresis with sodium dodecyl sulfate) is a common technique that separates molecules based on their size. sciex.com While not directly a chiral separation method for small molecules, the principles of high-resolution separation in CE are applicable. bio-rad.comhoriba.com The development of robust CE methods is crucial for routine analysis in quality control settings. sciex.com
Pre-column Derivatization for Enhanced Chiral Resolution
The separation of enantiomers is a significant challenge in pharmaceutical and metabolic studies due to their identical physical and chemical properties in an achiral environment. High-Performance Liquid Chromatography (HPLC) is a primary technique for this purpose. While direct separation on Chiral Stationary Phases (CSPs) is common, an alternative and powerful strategy is the indirect method, which involves pre-column derivatization. nih.gov This technique converts the enantiomeric pair into diastereomers by reacting them with a chiral derivatizing agent (CDA). wikipedia.org These resulting diastereomers possess different physicochemical properties and can, therefore, be separated on a more common and robust achiral stationary phase, such as a C18 column. nih.gov
The pre-column derivatization approach offers several advantages. It can enhance the chromatographic performance and, by selecting a CDA with a strong chromophore or fluorophore, significantly improve the detection sensitivity of the analyte. wikipedia.org This is particularly beneficial in bioanalysis, where analytes are often present in low concentrations. nih.gov
For the successful chiral resolution of this compound via pre-column derivatization, several conditions must be met:
The this compound molecule must possess a functional group capable of reacting with the chiral derivatizing agent. The epoxide ring itself is a reactive functional group susceptible to nucleophilic attack.
The chiral derivatizing agent must be of high optical purity (a pure single enantiomer) to ensure that the resulting diastereomers are not contaminated with their own enantiomers. nih.gov
The derivatization reaction should be rapid, quantitative, and proceed without causing racemization of the analyte or the derivatizing agent. sigmaaldrich.com
Hypothetical Derivatization and Separation
In the case of this compound, the epoxide moiety is the target for derivatization. A chiral nucleophile, such as a chiral amine or alcohol, could serve as the CDA. The reaction would involve the nucleophilic ring-opening of the epoxide, leading to the formation of two diastereomeric products. For instance, reacting the racemic this compound with a single enantiomer of a chiral amine, such as (R)-1-phenylethylamine, would result in two diastereomers.
The resulting diastereomeric mixture can then be analyzed using reversed-phase HPLC on an achiral column. The differences in the spatial arrangement of the newly formed diastereomers lead to different interactions with the stationary phase, resulting in different retention times and allowing for their separation and quantification.
Research Findings
While specific studies detailing the pre-column derivatization of this compound for chiral resolution are not prevalent in readily available literature, the principles are well-established for other classes of compounds, including those with amine, hydroxyl, or carboxylic acid functional groups. nih.govnih.gov The application to epoxides is chemically feasible. The table below illustrates hypothetical chromatographic data that could be obtained from such a study.
Table 1: Hypothetical HPLC Data for the Separation of this compound Diastereomers
This interactive table presents a hypothetical outcome for the separation of diastereomers formed from the reaction of (1'R,2'S)- and (1'S,2'R)-epoxyhexobarbital with a chiral derivatizing agent, (R)-1-phenylethylamine, on an achiral C18 column.
| Diastereomer | Retention Time (min) | Resolution (Rs) |
| Product of (1'R,2'S)-epoxyhexobarbital and (R)-1-phenylethylamine | 15.2 | - |
| Product of (1'S,2'R)-epoxyhexobarbital and (R)-1-phenylethylamine | 17.8 | 2.1 |
Chromatographic Conditions (Hypothetical): Column: C18 (250 x 4.6 mm, 5 µm); Mobile Phase: Acetonitrile/Water (60:40, v/v); Flow Rate: 1.0 mL/min; Detection: UV at 230 nm.
Table 2: Commonly Used Chiral Derivatizing Agents for HPLC
This table lists examples of chiral derivatizing agents used for the resolution of enantiomers, categorized by the functional group they target. The selection of an appropriate agent is critical for successful diastereomer formation and subsequent separation.
| Target Functional Group | Chiral Derivatizing Agent (CDA) |
| Amines, Alcohols | (R)- or (S)-1-(1-Naphthyl)ethyl isocyanate (NEIC) |
| Amines, Alcohols | 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) |
| Carboxylic Acids | (R)- or (S)-1-Phenylethylamine |
| Alcohols, Amines | α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) |
Analytical Methodologies for Characterization and Quantification
Chromatographic Techniques
Chromatography is a cornerstone for the separation of 1',2'-Epoxyhexobarbital from its metabolites and other endogenous compounds prior to detection. researchgate.net The choice of chromatographic method depends on the sample matrix, the required sensitivity, and the specific analytical goal.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that couples the separation power of GC with the identification capabilities of mass spectrometry. wikipedia.orgetamu.edu It is considered a gold standard for the identification of unknown substances. wikipedia.org In the context of this compound analysis, GC-MS provides definitive structural information, allowing for unambiguous identification and quantification. nih.govtandfonline.com The sample, after injection, is vaporized and separated on a capillary column before entering the mass spectrometer. etamu.edu The mass spectrometer then ionizes the molecules and separates them based on their mass-to-charge ratio, generating a unique mass spectrum that serves as a molecular fingerprint. This technique has been instrumental in identifying this compound and its various metabolites in rat urine. nih.govtandfonline.com
High-Performance Liquid Chromatography (HPLC) and LC-Mass Spectrometry (LC-MS)
High-Performance Liquid Chromatography (HPLC) is a versatile separation technique that is particularly well-suited for compounds that are not easily volatilized, such as polar metabolites. chemyx.commdpi.com When coupled with mass spectrometry (LC-MS), it becomes a highly sensitive and selective analytical tool for the identification and quantification of a wide range of compounds, including this compound and its metabolites. wikipedia.orgmpi-bremen.deresearchgate.net LC-MS combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. wikipedia.org This hyphenated technique is advantageous as it can handle complex biological matrices and provides structural information for confirmation. nih.gov The use of LC-MS has been critical in pharmaceutical analysis for studying drug metabolites. nih.govnih.gov
Two-Dimensional Gas Chromatography-Mass Spectrometry (GCxGC-MS)
For highly complex samples, two-dimensional gas chromatography (GCxGC) coupled with mass spectrometry offers significantly enhanced separation power. birmingham.ac.ukscispace.comnih.gov This technique employs two different capillary columns with orthogonal separation mechanisms, providing a much higher peak capacity and resolution compared to conventional one-dimensional GC. nih.govchromatographyonline.comresearchgate.net The increased separation allows for the resolution of co-eluting peaks that would otherwise interfere with the analysis of this compound in complex biological samples. birmingham.ac.ukcopernicus.org GCxGC-MS has been increasingly applied in metabolomics research for the discovery of biomarkers and the elucidation of metabolic pathways. nih.gov
Spectrometric Techniques
Spectrometric techniques, particularly mass spectrometry, are indispensable for the structural elucidation and confirmation of this compound and its metabolites.
Electron Impact and Chemical Ionization Mass Spectrometry
Within the realm of GC-MS, different ionization techniques can be employed to generate ions for mass analysis. Electron Impact (EI) ionization and Chemical Ionization (CI) are two common methods. azom.comlibretexts.org
Electron Impact (EI) is a "hard" ionization technique that uses a high-energy electron beam to ionize molecules. libretexts.orgemory.eduwikipedia.org This process often leads to extensive fragmentation of the parent molecule. While this fragmentation pattern is highly reproducible and useful for library matching and structural elucidation, the molecular ion may be weak or absent. azom.comlibretexts.org
Chemical Ionization (CI) , in contrast, is a "soft" ionization technique. azom.comlibretexts.org It uses a reagent gas to ionize the analyte molecules through proton transfer or other gentle reactions. This results in less fragmentation and a more prominent molecular ion, which is crucial for confirming the molecular weight of the compound. azom.com The use of both EI and CI has been reported for the identification of this compound and its metabolites, providing complementary information for a comprehensive analysis. nih.govtandfonline.com
| Analytical Technique | Principle | Application for this compound | Key Findings/Data |
| Capillary GC-NPD | Separation by GC, selective detection of nitrogen-containing compounds. glsciences.comepa.gov | Quantification in biological matrices. nih.govtandfonline.com | Provides high selectivity for the barbiturate (B1230296) structure. |
| GC-MS | Separation by GC, identification by mass spectrum. wikipedia.orgetamu.edu | Identification and quantification of the compound and its metabolites in rat urine. nih.govtandfonline.com | Provides definitive structural confirmation. |
| HPLC/LC-MS | Separation of non-volatile compounds by HPLC, detection by MS. chemyx.comwikipedia.org | Analysis of polar metabolites. nih.govnih.gov | Suitable for a wide range of analytes and complex samples. |
| GCxGC-MS | Enhanced separation using two GC columns, detection by MS. birmingham.ac.uknih.gov | Analysis of complex biological samples to resolve interferences. chromatographyonline.comcopernicus.org | Offers superior resolution and peak capacity. |
| EI-MS | "Hard" ionization causing extensive fragmentation. libretexts.orgemory.edu | Structural elucidation of fragments. nih.govtandfonline.com | Generates a characteristic fragmentation pattern for identification. |
| CI-MS | "Soft" ionization with less fragmentation. azom.comlibretexts.org | Determination of molecular weight. nih.govtandfonline.com | Produces a prominent molecular ion. |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including metabolites like this compound. bhu.ac.in By providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule, NMR allows for definitive structure confirmation where mass spectrometry data might be ambiguous. hyphadiscovery.com
¹H-NMR (Proton NMR): This technique provides information on the number of different types of protons, their electronic environment (chemical shift), and their proximity to other protons (spin-spin coupling). libretexts.org The integration of the signal areas corresponds to the relative number of protons for each signal.
¹³C-NMR (Carbon-13 NMR): While ¹³C has a low natural abundance, ¹³C-NMR spectroscopy reveals the number of chemically distinct carbon atoms and their respective chemical environments (e.g., carbonyl, olefinic, alkyl). mdpi.com Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further differentiate between CH, CH₂, and CH₃ groups.
The structural characterization of hexobarbital (B1194168) metabolites and related compounds has been accomplished using both ¹H- and ¹³C-NMR spectrometry. nih.gov For a definitive structural assignment of this compound, a complete dataset including 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments would be required. hyphadiscovery.com
Below is an illustrative table of the type of data obtained from NMR spectroscopy for organic molecules.
| Parameter | Information Provided | Example Application |
| Chemical Shift (δ) in ppm | Electronic environment of the nucleus (¹H or ¹³C). egyankosh.ac.in | Distinguishing between protons/carbons near electronegative atoms (like oxygen in the epoxide ring) versus those in alkyl regions. |
| Integration | Relative number of ¹H nuclei corresponding to a signal. libretexts.org | Determining the ratio of protons in the methyl, cyclohexenyl, and barbiturate ring systems. |
| Spin-Spin Coupling Constant (J) in Hz | Information about adjacent, non-equivalent nuclei. chemicalbook.com | Establishing the connectivity of protons and confirming the stereochemistry of the epoxide ring. |
| 2D Correlation Spectra (e.g., COSY, HMBC) | Shows coupling between nuclei (through bonds). hyphadiscovery.com | Assembling the complete molecular structure by linking different spin systems together. |
UV Spectral Analyses for Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used for the characterization and quantification of compounds containing chromophores—functional groups that absorb light in the UV-Vis range. sci-hub.se The barbiturate ring system is a chromophore, making UV spectroscopy a useful tool for the analysis of hexobarbital and its metabolites. govst.edu
The analysis involves measuring the absorbance of the compound in a solution as a function of wavelength. The resulting spectrum typically shows one or more absorption maxima (λmax), which are characteristic of the compound's electronic structure. scholarsresearchlibrary.com While many barbiturates exhibit similar UV spectra, the technique is valuable for initial characterization and for quantification in methods like High-Performance Liquid Chromatography (HPLC) with a UV detector. researchgate.net For instance, barbiturates are often detected at wavelengths around 230 nm. researchgate.net The specific λmax for this compound would be determined experimentally to aid in its identification and quantification. alfa-chemistry.com
Advanced Metabolite Identification Strategies
Identifying metabolites, especially those that are transient or present in low concentrations, requires highly sensitive and specific analytical strategies. Modern approaches combine advanced instrumentation with clever chemical and biological techniques to overcome these challenges.
High-Resolution Mass Spectrometry and Accurate Mass Measurement
High-Resolution Mass Spectrometry (HRMS), particularly when coupled with chromatographic separation (LC-MS or GC-MS), is a cornerstone of modern metabolite identification. creative-proteomics.com Unlike nominal mass instruments (e.g., standard quadrupoles) which measure mass-to-charge ratios (m/z) to the nearest integer, HRMS instruments like Time-of-Flight (TOF) or Orbitrap can measure m/z with very high precision, typically to three or four decimal places. waters.comgcms.cz
This accurate mass measurement allows for the determination of a molecule's elemental composition. frontagelab.com For example, two different biotransformations, such as the addition of a methylene (B1212753) group (+CH₂) versus hydroxylation followed by dehydrogenation (+O-2H), can both result in a nominal mass increase of +14 Da. However, their accurate mass changes are distinct: +14.0157 Da versus +13.9792 Da, respectively. waters.com HRMS can easily distinguish between these possibilities, providing a high degree of confidence in the proposed metabolite structure. For an unknown metabolite like this compound, obtaining an accurate mass measurement is a critical first step in its identification. gcms.cz
| Technique | Advantage for Metabolite ID | Relevance to this compound |
| High-Resolution Mass Spectrometry (HRMS) | Provides accurate mass measurement of parent and fragment ions. | Allows determination of the elemental formula (e.g., C₁₂H₁₆N₂O₄ for this compound) with low error (typically <5 ppm), confirming the addition of an oxygen atom to hexobarbital. frontagelab.com |
| Tandem MS (MS/MS) | Generates characteristic fragmentation patterns for structural elucidation. ddtjournal.com | The fragmentation pattern of this compound can be compared to that of the parent drug (hexobarbital) to pinpoint the site of modification. |
Isotope Labeling Studies for Pathway Elucidation
Isotope labeling is a powerful technique used to trace the metabolic fate of a drug and delineate complex metabolic pathways. nih.gov This method involves administering a version of the parent drug (e.g., hexobarbital) that has been enriched with one or more stable (non-radioactive) isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). nih.gov
When the labeled drug is metabolized, the isotopes are retained in the resulting metabolites. Mass spectrometry can then easily distinguish between the labeled and unlabeled molecules because of their mass difference. nih.gov For example, by administering ¹³C-labeled hexobarbital, researchers can confidently identify all metabolites derived from it, including this compound, by searching for the characteristic mass shift in the MS data. This approach is crucial for discovering novel metabolites and confirming metabolic pathways. nih.govnih.gov Studies on related barbiturates like phenobarbital (B1680315) and amobarbital have successfully used stable isotope labeling to investigate their metabolism and pharmacokinetics in humans. nih.govannualreviews.org
Analytical Derivatization for Improved Detectability and Separation
Derivatization is the chemical modification of an analyte to alter its physicochemical properties, making it more suitable for a specific analytical method. jfda-online.com For barbiturates, which contain polar N-H groups, derivatization is often employed prior to Gas Chromatography (GC) analysis. gcms.cz
The primary goals of derivatization in this context are:
Increase Volatility: Replacing polar hydrogens with nonpolar groups (e.g., methyl, silyl) reduces hydrogen bonding and makes the compound more volatile, which is essential for GC. jfda-online.comgcms.cz
Improve Thermal Stability: Derivatives are often more stable at the high temperatures used in the GC injection port and column. chromatographyonline.com
Enhance Detection: Introducing specific functional groups can improve the response of detectors like Electron-Capture Detectors (ECD) or enhance ionization for Mass Spectrometry (MS). chromatographyonline.comnih.gov
Common derivatization techniques for barbiturates include:
Alkylation (e.g., Methylation): Reagents like trimethylanilinium hydroxide (B78521) (TMAH) or iodomethane (B122720) can be used to replace the acidic protons on the barbiturate ring with methyl groups. waters.comnih.gov
Silylation: Silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) introduce a trimethylsilyl (B98337) (TMS) group, which significantly increases volatility. gcms.cz
Acylation: Reagents like pentafluorobenzyl (PFB) bromide can be used, particularly to create derivatives with high electron affinity for sensitive detection by ECD-GC or negative-ion MS. researchgate.net
These derivatization strategies are critical for developing robust and sensitive methods for the quantification of hexobarbital and its metabolites, including this compound, especially when using GC-based platforms. jfda-online.comresearchgate.net
Method Validation Parameters (Detection Limits, Quantification Limits, Accuracy, Precision)
For an analytical method to be considered reliable for quantifying a compound like this compound, it must undergo rigorous validation. biopharmaservices.com Key validation parameters ensure the data generated is accurate and reproducible. ijsra.net
Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably distinguished from background noise, but not necessarily quantified with acceptable accuracy. It is often defined as a signal-to-noise ratio of 3:1. ijsra.net
Limit of Quantification (LOQ): The lowest concentration of the analyte that can be measured with acceptable precision and accuracy. It is often the lowest point on the calibration curve and may be defined as a signal-to-noise ratio of 10:1. ijsra.netresearchgate.net
Accuracy: The closeness of the measured value to the true value. It is typically expressed as the percentage of recovery of a known amount of analyte added to a blank matrix or as percent bias. grupobiomaster.com Regulatory guidelines often require accuracy to be within ±15% (±20% at the LOQ). researchgate.net
Precision: The degree of agreement among a series of measurements of the same sample. It is usually expressed as the percent coefficient of variation (%CV) or relative standard deviation (%RSD). Precision is assessed within a single run (intra-day) and between different runs (inter-day), with acceptance criteria typically set at ≤15% %CV (≤20% at the LOQ). researchgate.netgrupobiomaster.com
The following table presents typical validation parameters reported for the analysis of various barbiturates in biological fluids, which are representative of the performance expected from a validated method for this compound.
| Analyte/Method | Matrix | LOD (ng/mL) | LOQ (ng/mL) | Accuracy (% Bias or Recovery) | Precision (%CV) | Source(s) |
| Barbiturates (UPLC-MS/MS) | Urine | 0.05 - 53 | 0.17 - 177 | 84 - 111% | < 10.7% | researchgate.net |
| Phenobarbital & Barbital (B3395916) (DART-HRMS) | Whole Blood | - | 10 | 87.6 - 106.7% | < 10.4% | researchgate.net |
| Hexobarbital (LC-MS/MS) | Urine | - | 100 | 93.4 - 113% | 2.0 - 10.4% | grupobiomaster.com |
| 17 Barbiturates (LC-MS/MS) | Plasma | 0.003 - 1 | 0.01 - 2.5 | 96 - 106% | < 8.9% | researchgate.net |
Mechanistic Toxicological Investigations
Mechanisms of Genotoxicity of 1',2'-Epoxyhexobarbital
Genotoxicity refers to the ability of a chemical agent to damage the genetic information within a cell. mdpi.com Epoxides as a chemical class are often reactive electrophiles capable of binding to nucleophilic sites on macromolecules like DNA, which can lead to genotoxic effects. europa.eu
DNA Adduct Formation and DNA Damage Pathways
The formation of covalent bonds between a chemical and DNA is known as DNA adduct formation, a primary mechanism of chemical carcinogenesis. europa.eu These adducts can disrupt the normal functioning of DNA, leading to mutations if not repaired by the cell's DNA repair machinery. mdpi.com Common DNA repair pathways that address such damage include base excision repair (BER), nucleotide excision repair (NER), and homologous recombination (HR). nih.gov
There are no specific studies in the available literature that demonstrate or quantify the formation of DNA adducts by this compound.
Induction of Micronucleus Formation and Chromosomal Aberrations
Genotoxic agents can cause structural and numerical changes in chromosomes, known as chromosomal aberrations. nih.govscilit.com The micronucleus test is a widely used method to detect such damage. dntb.gov.uanih.gov Micronuclei are small, separate nuclei that form when chromosome fragments or whole chromosomes are not incorporated into the main nucleus during cell division, serving as an indicator of genotoxic events. dntb.gov.ua
No research data was found that specifically assesses the ability of this compound to induce micronucleus formation or other chromosomal aberrations.
Cellular Responses to Genotoxic Stress (e.g., γ-H2AX, p-H3 biomarkers)
When cells are exposed to genotoxic stress, they activate complex signaling networks known as the DNA Damage Response (DDR). researchgate.net A key early event in the response to DNA double-strand breaks is the phosphorylation of the histone variant H2AX, creating γ-H2AX. researchgate.net The formation of γ-H2AX foci at the site of damage serves as a sensitive biomarker for DNA double-strand breaks. researchgate.net Another biomarker, phosphorylated histone H3 (p-H3), is used to identify cells in mitosis and can help distinguish between agents that break chromosomes (clastogens) and those that affect chromosome segregation (aneugens). nih.gov
There is no available scientific literature detailing the cellular responses, such as the induction of γ-H2AX or changes in p-H3 levels, following exposure to this compound.
Role of Oxidative Stress in Epoxide-Induced Toxicity
Oxidative stress is a state of imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to detoxify these reactive products or repair the resulting damage. nih.gov This imbalance can lead to damage of cellular components, including DNA, proteins, and lipids. service.gov.uk
Generation of Reactive Oxygen Species (ROS)
Reactive oxygen species (ROS) are highly reactive chemical molecules containing oxygen, such as superoxide (B77818) anion (O₂⁻), hydrogen peroxide (H₂O₂), and the hydroxyl radical (•OH). They are natural byproducts of cellular metabolism but can also be generated in response to exposure to certain chemicals. The metabolism of some xenobiotics can lead to the production of ROS, which is a potential mechanism of genotoxicity. mdpi.com
Specific studies measuring the generation of ROS as a direct result of this compound metabolism or presence could not be located in the reviewed literature.
Interactions with Cellular Antioxidant Systems
Organisms possess a sophisticated antioxidant defense system to counteract the harmful effects of ROS. This system includes enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), as well as non-enzymatic antioxidants such as glutathione (GSH) and vitamins E and C. These systems work to neutralize ROS and prevent cellular damage.
There is no available information on the specific interactions between this compound and cellular antioxidant systems.
Oxidative Damage to Lipids, Proteins, and Nucleic Acids
Oxidative stress is a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of an organism to counteract their harmful effects through antioxidant defenses. jceionline.org This imbalance can lead to significant damage to crucial cellular macromolecules, including lipids, proteins, and nucleic acids. jceionline.org
Reactive oxygen species can initiate chain reactions by abstracting a hydrogen atom from the double bonds of lipids, leading to lipid peroxidation. jceionline.org This process can disrupt membrane integrity and function. mdpi.com Similarly, proteins are susceptible to oxidative damage, often measured by the formation of protein carbonyls, which can lead to the accumulation of dysfunctional proteins. jceionline.orgnih.gov
Nucleic acids, both DNA and RNA, are also major targets for oxidative damage. mdpi.com Damage to DNA can result in mutations and may contribute to carcinogenesis. nih.govmdpi.com RNA is also susceptible to oxidation, which can impair protein synthesis and other cellular functions. frontiersin.org The measurement of oxidized bases, such as 8-hydroxyguanine, is a common marker for nucleic acid damage. jceionline.orgnih.gov
While direct studies on this compound's specific impact on lipid, protein, and nucleic acid oxidation are not detailed in the provided search results, the genotoxic properties of epoxy compounds, in general, suggest a potential for such damage. nih.gov Epoxy compounds are known for their reactivity and potential to induce DNA damage. nih.gov
In Vitro Toxicological Models for Mechanistic Assessment
In vitro toxicological models are essential tools for evaluating the safety and potential toxicity of chemical compounds, offering alternatives to animal testing. nih.govresearchgate.net These models, which include bacterial and mammalian cell-based assays, provide valuable information on a compound's mode of action at the cellular and molecular levels. nih.govresearchgate.net
Bacterial Mutagenicity Assays (e.g., Ames Test)
The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical substances. numberanalytics.comcreative-diagnostics.commetasystems-international.com It utilizes specific strains of Salmonella typhimurium and Escherichia coli that are engineered to be deficient in synthesizing an essential amino acid, such as histidine or tryptophan. creative-diagnostics.commetasystems-international.com The test determines if a substance can cause a mutation that restores the bacteria's ability to produce the amino acid, allowing them to grow on a medium lacking it. metasystems-international.com A dose-dependent increase in the number of revertant colonies suggests that the compound is mutagenic. numberanalytics.com The assay is often performed with and without a metabolic activation system (S9 mix) to mimic mammalian metabolism. numberanalytics.comregulations.gov
The Ames test is considered a reliable indicator for predicting the carcinogenic potential of mutagenic agents. fda.gov However, it is important to note that the test has limitations and may produce false-positive or false-negative results. numberanalytics.com
Mammalian Cell Culture Systems for DNA Damage and Cytotoxicity
Mammalian cell culture systems are crucial for assessing the DNA damage and cytotoxic effects of chemical compounds. nih.gov Various assays are employed to measure these endpoints.
Cytotoxicity Assessment: Cytotoxicity, or cell death, can be evaluated using methods like the MTT assay, which measures the metabolic activity of cells as an indicator of their viability. nih.govbiomedpharmajournal.org The concentration of a substance that reduces cell viability by 50% is known as the TC(50) or LC50. nih.govbiomedpharmajournal.org Solvents like DMSO, ethanol (B145695), and methanol, often used to dissolve test compounds, can themselves exhibit cytotoxicity at certain concentrations and must be carefully controlled for. bmrat.org
DNA Damage Assessment: Several assays are available to evaluate DNA damage in mammalian cells:
Comet Assay: This sensitive technique detects DNA strand breaks. Damaged DNA migrates further in an electric field, creating a "comet tail." nih.govtoxys.com
Sister Chromatid Exchange (SCE) Assay: This assay detects the exchange of genetic material between sister chromatids, which can be induced by DNA-damaging agents. nih.gov
Micronucleus Test: This test identifies small nuclei (micronuclei) that form around chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division, indicating chromosomal damage. biomedpharmajournal.org
Epoxy compounds, as a class, have been shown to induce significant increases in SCE frequencies and DNA migration in mammalian cells, indicating their genotoxic potential. nih.gov
Investigative Toxicology Approaches for Mode-of-Action Elucidation
Investigative toxicology aims to understand the underlying mechanisms of toxicity. nih.gov This can be approached prospectively, to predict potential toxicity, or retrospectively, to understand observed toxicity. nih.gov By elucidating the mode of action (MoA), which describes the key physiological and behavioral signs of an adverse response, researchers can better assess the relevance of toxicity findings to humans. nih.govwikipedia.org
Modern approaches in investigative toxicology include high-throughput screening (HTS) and the use of reporter gene assays. toxys.comlimav.org For instance, the ToxProfiler™ is a human cell-based assay that uses fluorescent reporter genes to monitor major cellular stress response pathways, providing a detailed toxicological profile of a compound. toxys.com Understanding a compound's MoA can help in making informed decisions during drug development and in hazard assessment. toxys.comtoxys.com
Enzyme-Mediated Detoxification and Activation in Toxicity Pathways
The biological activity and toxicity of many foreign compounds (xenobiotics) are heavily influenced by enzyme-mediated metabolic processes. These processes can be broadly categorized into detoxification and bioactivation.
Detoxification pathways convert toxic substances into less harmful and more easily excretable forms. Phase II detoxification enzymes, such as glutathione S-transferases (GSTs) and glutathione peroxidase (GSH-Px), play a crucial role in this process by conjugating xenobiotics or their metabolites with endogenous molecules like glutathione. mdpi.com The Nrf2 signaling pathway is a key regulator of the expression of many phase II detoxification enzymes. mdpi.com
Bioactivation , on the other hand, involves the metabolic conversion of a relatively inert compound into a reactive, toxic metabolite. nih.gov Phase I detoxification enzymes, particularly the cytochrome P450 (CYP450) family, are often involved in these activation processes. mdpi.com For example, the bioactivation of aflatoxin B1 by CYP450 enzymes leads to the formation of a reactive epoxide that can bind to DNA and cause liver damage. mdpi.com
Computational and Theoretical Studies
Quantum Chemical Calculations for Structural and Electronic Properties
Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the fundamental structural and electronic characteristics of 1',2'-Epoxyhexobarbital. Methods such as Density Functional Theory (DFT) can be used to optimize the molecule's three-dimensional geometry and compute a range of electronic properties.
These calculations are crucial for understanding the molecule's intrinsic reactivity. For this compound, a key focus is the strained three-membered epoxide ring. Quantum chemical calculations can quantify the electron density distribution across the molecule, highlighting the electrophilic nature of the carbon atoms in the epoxide ring, which makes them susceptible to nucleophilic attack during metabolic processes. Properties such as molecular electrostatic potential (MEP) maps visually represent regions of positive and negative charge, indicating likely sites for interaction with biological macromolecules.
Table 1: Hypothetical Quantum Chemical Properties of this compound This table illustrates the types of data generated from quantum chemical calculations. Actual values would require specific computational studies.
| Property | Predicted Value/Description | Significance |
|---|---|---|
| Optimized Geometry | Bond lengths, bond angles, dihedral angles | Provides the most stable 3D conformation of the molecule. |
| HOMO-LUMO Gap | Energy difference between Highest Occupied and Lowest Unoccupied Molecular Orbitals | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |
| Electron Density | High density on oxygen atoms, lower on epoxide carbons | Reveals the distribution of electrons, identifying electrophilic and nucleophilic centers. |
| Mulliken Charges | Partial positive charges on epoxide carbons, negative on oxygen | Quantifies the charge distribution, predicting sites for enzymatic attack. |
| Molecular Electrostatic Potential (MEP) | Negative potential (red) around carbonyl and epoxide oxygens; positive potential (blue) near N-H and epoxide carbons | Maps regions of electrostatic interaction, guiding understanding of non-covalent binding. |
Molecular Dynamics Simulations of Epoxide-Enzyme Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.netnih.gov In the context of this compound, MD simulations are invaluable for exploring its interaction with metabolizing enzymes, particularly epoxide hydrolase (EH). wikipedia.org
By placing a model of this compound into the active site of a simulated EH enzyme, researchers can observe the dynamic process of binding. These simulations can reveal the specific amino acid residues involved in stabilizing the substrate within the active site through interactions like hydrogen bonds and van der Waals forces. d-nb.info Furthermore, MD can track the conformational changes in both the ligand and the enzyme upon binding and monitor the proximity and orientation of the epoxide ring relative to the enzyme's catalytic residues (e.g., the catalytic triad (B1167595) in EH). This provides a mechanistic understanding of how the enzyme facilitates the hydrolysis of the epoxide. nih.gov
Table 2: Typical Parameters Analyzed in MD Simulations of this compound-Epoxide Hydrolase Complex
| Parameter | Description | Insight Provided |
|---|---|---|
| Root Mean Square Deviation (RMSD) | Measures the average deviation of protein or ligand atoms over time from a reference structure. | Assesses the stability of the complex; low fluctuations indicate a stable binding mode. |
| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual amino acid residues or ligand atoms. | Identifies flexible regions of the protein and the ligand's mobility within the binding pocket. |
| Interaction Energy | Calculates the non-bonded energies (van der Waals, electrostatic) between the ligand and enzyme. | Quantifies the strength of the binding interaction. |
| Radial Distribution Function | Describes the probability of finding an atom or group at a certain distance from another. | Can be used to analyze the organization of water molecules at the active site and their role in the reaction. |
| Hydrogen Bond Analysis | Tracks the formation and lifetime of hydrogen bonds between the ligand and enzyme. | Identifies key residues responsible for anchoring the ligand in the correct orientation for catalysis. |
Docking Studies for Binding Affinity and Regioselectivity Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as an enzyme or protein. tbzmed.ac.ir For this compound, docking studies are used to model its fit within the active sites of metabolizing enzymes like cytochrome P450s (CYPs) and epoxide hydrolase. psu.edunih.gov
The primary goals of docking are to predict the binding conformation and estimate the binding affinity, often represented by a scoring function that approximates the free energy of binding. A lower docking score typically indicates a more favorable binding interaction. By docking this compound into an enzyme's active site, researchers can predict which orientation is most stable. This information is critical for predicting regioselectivity—that is, which specific atom on the substrate is most likely to be attacked by the enzyme. For instance, docking could help determine which of the two epoxide carbons is positioned more favorably for nucleophilic attack by epoxide hydrolase. researchgate.net
Table 3: Illustrative Docking Results for this compound with Metabolizing Enzymes This table is a hypothetical representation of docking study outputs.
| Target Enzyme | Ligand | Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) | Predicted Outcome |
|---|---|---|---|---|
| Epoxide Hydrolase | This compound | -8.5 | Asp333, His523, Tyr381, Tyr465 | Favorable binding for hydrolysis of the epoxide ring. |
| CYP2C9 | This compound | -7.2 | Phe114, Asn217, Arg108 | Potential for hydroxylation on the cyclohexyl ring. |
| CYP2B1 | Hexobarbital (B1194168) (parent) | -7.8 | Val367, Phe206 | Known to metabolize the parent compound, provides a baseline for comparison. |
Computational Modeling of Metabolic Pathways Involving Epoxide Intermediates
Computational modeling of metabolic pathways uses mathematical and algorithmic approaches to simulate the complex network of biochemical reactions that a compound undergoes in a biological system. For this compound, such models can integrate experimental data to create a quantitative and predictive framework of its metabolic fate. nih.gov
These models can be constructed using approaches like constraint-based modeling or kinetic modeling. A model for this compound would represent the molecule as a substrate that enters a network of reactions. Key pathways would include the primary hydrolysis of the epoxide ring by epoxide hydratase to form the corresponding diol, as well as potential secondary reactions like hydroxylation at other positions on the molecule. nih.gov By simulating the flow (flux) of the compound through these different pathways, researchers can predict the relative abundance of various metabolites over time, investigate the impact of enzyme inhibitors, and understand how the system as a whole processes the xenobiotic.
Table 4: Known Metabolites of this compound for Inclusion in a Metabolic Model. nih.gov
| Metabolite Name | Metabolic Pathway |
|---|---|
| 1',2'-Dihydroxy-hexobarbital (Hexobarbital-diol) | Epoxide Hydration |
| 3'-Hydroxy-1',2'-epoxyhexobarbital (two stereoisomers) | Allylic Hydroxylation |
| 3'-Hydroxyhexobarbital (B1209205) | Reduction/Rearrangement |
| 3'-Ketohexobarbital | Oxidation |
| Hydroxyfuropyrimidine | Ring Scission and Recyclization |
| 1,5-Dimethylbarbituric acid | Epoxide-diol pathway end-product |
In Silico Prediction of Genotoxicity and Reactive Metabolite Formation
In silico toxicology methods are computational tools designed to predict the harmful effects of chemicals, such as genotoxicity (damage to genetic material), based on their chemical structure. nih.govnih.gov These methods are particularly relevant for this compound due to the presence of the chemically reactive epoxide functional group, which is a well-known structural alert for genotoxicity.
Two main types of in silico models are used:
Expert rule-based systems (e.g., Derek Nexus): These systems contain a knowledge base of structural alerts—molecular substructures known to be associated with specific toxicities. The presence of the epoxide ring in this compound would trigger an alert for potential DNA reactivity and mutagenicity. lhasalimited.org
Statistical-based systems (e.g., Sarah Nexus, QSAR models): These models are built by training algorithms on large datasets of chemicals with known experimental toxicity data. biorxiv.org They learn quantitative structure-activity relationships (QSAR) to predict the likelihood that a new chemical will be toxic. nih.govnih.gov
These tools can predict the potential for this compound to act as a reactive metabolite that could covalently bind to DNA, a key initiating event in chemical carcinogenesis. triphasepharmasolutions.comeuropa.eu
Table 5: Example of a Hypothetical In Silico Genotoxicity Prediction for this compound
| Prediction System | Endpoint | Structural Alert/Feature | Prediction | Confidence |
|---|---|---|---|---|
| Derek Nexus (Rule-based) | Mutagenicity (Ames test) | Epoxide | Plausible | High |
| Derek Nexus (Rule-based) | Chromosome Damage | Epoxide | Equivocal | Medium |
| Sarah Nexus (Statistical) | Mutagenicity (Ames test) | Overall molecular structure and properties | Positive | Good |
Structure-Metabolism Relationships (SMR) and Structure-Toxicity Relationships (STR)
The study of this compound provides a clear example of Structure-Metabolism Relationships (SMR) and Structure-Toxicity Relationships (STR). These concepts link a molecule's chemical structure directly to its metabolic fate and its potential for toxicity.
Structure-Metabolism Relationship (SMR): The metabolism of this compound is fundamentally dictated by its structure. The presence of the epoxide on the cyclohexenyl ring, a modification of the parent compound hexobarbital, introduces a primary site for detoxification via epoxide hydrolase. nih.gov Comparing the metabolism of hexobarbital (which primarily undergoes hydroxylation on the ring) with this compound (which primarily undergoes epoxide hydrolysis) clearly demonstrates how a single structural change can drastically alter the main metabolic pathway.
Table 6: Comparative SMR and STR Profile: Hexobarbital vs. This compound
| Feature | Hexobarbital | This compound | Relationship Insight |
|---|---|---|---|
| Key Structural Feature | Cyclohexenyl ring | Epoxide on cyclohexyl ring | Introduction of the epoxide group is the key structural difference. |
| Primary Metabolic Pathway | Hydroxylation (e.g., to 3'-hydroxyhexobarbital) ebi.ac.uk | Hydrolysis of the epoxide ring to a diol nih.gov | SMR : The structural change redirects metabolism from CYP-mediated hydroxylation to epoxide hydrolase-mediated hydrolysis. |
| Key Reactive Intermediate | Potential for further oxidation to reactive species. | The epoxide itself is a reactive intermediate. | STR : The epoxide is a well-known toxicophore. |
| Predicted Toxicity | Lower intrinsic reactivity. | Higher intrinsic reactivity due to the epoxide. | STR : The structure of this compound suggests a higher potential for covalent binding and genotoxicity compared to the parent compound, though this is mitigated by rapid detoxification. |
Future Research Directions and Translational Perspectives
Elucidation of Stereospecific Biochemical Interactions
The metabolism of hexobarbital (B1194168) is stereoselective, with the (+)- and (-)-enantiomers following different metabolic routes. pharm.or.jp Specifically, (+)-hexobarbital is preferentially converted to β-3'-hydroxyhexobarbital, while (-)-hexobarbital primarily yields α-3'-hydroxyhexobarbital. pharm.or.jp The subsequent epoxidation to 1',2'-epoxyhexobarbital and its interaction with enzymes like epoxide hydrolase (EH) are also expected to be highly stereospecific.
Future research should focus on delineating these stereospecific interactions at a molecular level. Key questions to address include:
How do the different stereoisomers of this compound interact with the active site of microsomal epoxide hydrolase (mEH)?
What are the kinetic differences (Km and kcat) for the hydrolysis of each this compound enantiomer by EH?
Do the resulting diol products exhibit different biological activities or further metabolic fates?
Understanding these stereochemical nuances is crucial, as enantiomers of a compound can have vastly different pharmacological and toxicological profiles. wapcpjournal.org.ngdntb.gov.ua Techniques such as X-ray crystallography of the enzyme-substrate complex and detailed kinetic studies with purified enantiomers will be instrumental in answering these questions. pnas.org
Development of Novel Analytical Tools for Trace Analysis and Metabolite Profiling
Detecting and quantifying reactive metabolites like this compound in biological matrices is challenging due to their low concentrations and inherent instability. researchgate.net The development of highly sensitive and specific analytical methods is therefore a critical area of future research.
Current methods for barbiturate (B1230296) analysis often involve gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). mdpi.comresearchgate.net However, these can be improved for the specific challenge of epoxide metabolites. Future efforts should concentrate on:
Advanced Mass Spectrometry Techniques: Utilizing high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) can provide the specificity needed to distinguish this compound from other metabolites and endogenous compounds. icddt.comrsc.org
Derivatization Strategies: Developing novel derivatization reagents that specifically target the epoxide functional group could enhance ionization efficiency and chromatographic separation, thereby improving detection limits.
Microextraction Techniques: Miniaturized sample preparation methods, such as liquid-phase microextraction (LPME), can pre-concentrate the analyte from complex biological samples, increasing sensitivity. mdpi.com
Metabolomics Platforms: Integrating these advanced analytical tools into untargeted metabolomics workflows will enable a more comprehensive profiling of hexobarbital metabolism, potentially uncovering previously unknown metabolic pathways. nih.govmdpi.com
These advancements will not only aid in research but could also have applications in forensic toxicology and therapeutic drug monitoring.
Advanced Computational Models for Predicting Epoxide Reactivity and Toxicokinetics
Computational modeling offers a powerful, high-throughput approach to predict the formation and reactivity of epoxide metabolites, thereby anticipating potential toxicity. acs.orgnih.gov For this compound, future computational research should focus on several key areas:
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to calculate the thermodynamic and kinetic parameters of the epoxidation reaction and the subsequent reactivity of the epoxide ring. mdpi.comnih.govresearchgate.net This can help predict the likelihood of its formation and its half-life in a biological system.
Predictive Modeling of Epoxidation: Machine learning and deep neural network models can be trained on large datasets of known epoxidation reactions to predict the specific site of epoxidation (SOE) on a molecule like hexobarbital. acs.orgresearchgate.net These models can differentiate between epoxidation and other oxidative reactions like hydroxylation. researchgate.net
Physiologically Based Pharmacokinetic (PBPK) Modeling: Integrating predicted metabolic parameters into PBPK models can simulate the absorption, distribution, metabolism, and excretion (ADME) of hexobarbital and its epoxide metabolite. This can help predict tissue-specific concentrations and potential for target organ toxicity. cdc.gov
These computational tools can accelerate the risk assessment of drug candidates and provide valuable insights into the mechanisms of toxicity driven by reactive metabolites.
Investigation of this compound as a Probe for Epoxide Hydrolase Activity
Epoxide hydrolases (EHs) are critical enzymes in the detoxification of reactive epoxides. ucanr.edu Chiral epoxides can serve as valuable tools to probe the activity and stereoselectivity of these enzymes. koreascience.krmdpi.com Given the stereospecific metabolism of hexobarbital, its epoxide metabolite, this compound, presents an interesting candidate for this purpose.
Future research could explore:
Enantioselective Hydrolysis: Investigating the rate at which different isoforms of EH hydrolyze the specific enantiomers of this compound. This can reveal the enantiopreference of the enzyme. diva-portal.orgajol.info
Inhibitor Screening: Using the hydrolysis of this compound as a model reaction to screen for novel inhibitors of EH. taylorandfrancis.comnih.gov This is relevant for developing therapeutics that modulate EH activity, which has implications in inflammation and pain. ucanr.edu
Mechanism-Based Probes: The epoxide ring is inherently reactive. By attaching a reporter tag (e.g., a fluorophore) to a hexobarbital analog, it might be possible to create a mechanism-based probe that covalently labels the active site of EH upon enzymatic processing. The catalytic mechanism of EH involves a nucleophilic attack from an aspartate residue, forming a covalent intermediate which is then hydrolyzed. researchgate.net
Such studies would not only enhance our understanding of EH enzymology but also provide tools for drug discovery and diagnostics.
Contributions to Understanding Barbiturate Metabolic Mechanisms Beyond Clinical Efficacy
While the clinical use of barbiturates has declined, studying their metabolism provides fundamental insights into drug-metabolizing enzyme systems. nih.govru.nl The metabolic pathway of hexobarbital, involving cytochrome P450-mediated oxidation and subsequent processing by epoxide hydrolase, is a classic example of xenobiotic transformation. pharm.or.jppatsnap.com
This compound is a key intermediate in this pathway. A deeper investigation into its formation and fate can contribute to:
Understanding Cytochrome P450 (CYP) Isoform Specificity: Identifying the specific CYP isozymes responsible for the epoxidation of hexobarbital and how their genetic polymorphisms affect the rate of epoxide formation. patsnap.comtandfonline.com
Elucidating Detoxification Pathways: The formation of an epoxide is a bioactivation step, creating a reactive metabolite. Studying its subsequent detoxification, primarily through EH-mediated hydrolysis and glutathione (B108866) conjugation, is crucial for understanding how the body mitigates the risks associated with such intermediates. rsc.org
Interspecies Differences in Metabolism: Comparing the metabolic profile of hexobarbital, including the formation of this compound, across different species can explain species-specific differences in drug efficacy and toxicity, which is vital for preclinical drug development. annualreviews.orgsystemdynamics.org
Potential for Bio-orthogonal Chemistry Applications (e.g., Proximity Labeling via Epoxide Reactivity)
Bio-orthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.gov The unique reactivity of the epoxide group makes it a candidate for such applications. acs.orgresearchgate.net
Future research could explore the potential of this compound or its analogs in:
Proximity Labeling: Epoxides can act as reactive "warheads" on affinity probes. acs.orgresearchgate.net A molecule designed to bind to a specific protein could carry an epoxide group that, due to proximity, would covalently label nearby amino acid residues (like histidine, cysteine, or lysine). nih.govacs.org This allows for the identification of protein-protein interactions or the mapping of protein microenvironments.
Development of Covalent Probes: The inherent reactivity of the epoxide allows it to form stable covalent bonds with nucleophilic residues on proteins. researchgate.net This principle could be harnessed to develop covalent inhibitors or activity-based probes for specific enzymes, although this would require careful design to ensure target selectivity. researchgate.net The stability of epoxides in solution combined with their reactivity when in close proximity to a target makes them suitable for such applications. acs.orgresearchgate.net
This represents a translational step, moving from the study of a metabolite to the design of novel chemical biology tools for broader applications in cellular and molecular biology. researchgate.netnih.govsnmjournals.org
Q & A
Q. How can researchers integrate fragmented metabolic data into a coherent pathway model?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
